molecular formula C17H14N2O2 B13508334 benzyl N-(isoquinolin-1-yl)carbamate

benzyl N-(isoquinolin-1-yl)carbamate

Cat. No.: B13508334
M. Wt: 278.30 g/mol
InChI Key: FVUHVUSYZIIKAL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Benzyl N-(isoquinolin-1-yl)carbamate can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction:

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution:

    • Substitution reactions often involve nucleophilic or electrophilic reagents. For example, nucleophilic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

Biology:

  • In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine:

Industry:

  • Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzyl N-(isoquinolin-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

  • N-pyridin-2-yl carbamate
  • N-quinolin-2-yl carbamate
  • N-isoquinolin-1-yl carbamate

Comparison:

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

benzyl N-isoquinolin-1-ylcarbamate

InChI

InChI=1S/C17H14N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-15-9-5-4-8-14(15)10-11-18-16/h1-11H,12H2,(H,18,19,20)

InChI Key

FVUHVUSYZIIKAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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